molecular formula C7H18N2 B13995296 N~1~-(2-Methylpropyl)propane-1,3-diamine CAS No. 57957-09-2

N~1~-(2-Methylpropyl)propane-1,3-diamine

Cat. No.: B13995296
CAS No.: 57957-09-2
M. Wt: 130.23 g/mol
InChI Key: MBUAMOKJRSMXKM-UHFFFAOYSA-N
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Description

N1-(2-methylpropyl)-1,3-Propanediamine is an organic compound with the molecular formula C7H18N2. It is a diamine, meaning it contains two amine groups (-NH2), which makes it a versatile building block in organic synthesis. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-(2-methylpropyl)-1,3-Propanediamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with isobutylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by the amine groups.

Industrial Production Methods

In an industrial setting, the production of N1-(2-methylpropyl)-1,3-Propanediamine often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methylpropyl)-1,3-Propanediamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N1-(2-methylpropyl)-1,3-Propanediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2-methylpropyl)-1,3-Propanediamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. This compound can also act as a nucleophile, participating in reactions that modify other molecules.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methylpropyl)-1,3-Butanediamine
  • N1-(2-methylpropyl)-1,3-Pentanediamine
  • N1-(2-methylpropyl)-1,3-Hexanediamine

Uniqueness

N1-(2-methylpropyl)-1,3-Propanediamine is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other diamines. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

57957-09-2

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

N'-(2-methylpropyl)propane-1,3-diamine

InChI

InChI=1S/C7H18N2/c1-7(2)6-9-5-3-4-8/h7,9H,3-6,8H2,1-2H3

InChI Key

MBUAMOKJRSMXKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCCN

Origin of Product

United States

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